molecular formula C5H9BrO2 B1283398 5-(Bromomethyl)-1,3-dioxane CAS No. 61728-99-2

5-(Bromomethyl)-1,3-dioxane

Cat. No. B1283398
CAS RN: 61728-99-2
M. Wt: 181.03 g/mol
InChI Key: RJJCGBADHDOYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-dioxane is a chemical compound that is structurally characterized by the presence of a 1,3-dioxane ring substituted with a bromomethyl group. This compound is of interest due to its potential applications in organic synthesis and its conformational properties.

Synthesis Analysis

The synthesis of related bromomethyl-1,3-dioxane derivatives has been explored in various studies. For instance, 2-Aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides were synthesized from 2,2'-bis(bromomethyl)-1,3-propanediol and arylphosphorodichloridates in the presence of triethylamine in dry tetrahydrofuran at room temperature . Additionally, cyclisation reactions involving 2-bromomethyl-1,3-dioxacyclohept-5-enes have been studied, leading to the formation of 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes .

Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-1,3-dioxane derivatives has been extensively analyzed using NMR spectroscopy and X-ray diffraction. These studies have revealed that molecules of these compounds typically adopt a chair conformation. For example, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane and its derivatives exhibit chair conformations with various substituents in equatorial or axial orientations . The conformational preferences and interconversion barriers have been calculated using DFT quantum chemical calculations, which are consistent with experimental data .

Chemical Reactions Analysis

The reactivity of bromomethyl-1,3-dioxane derivatives has been explored in the context of their potential as reagents in fine organic synthesis. For example, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane has been identified as a promising reagent for fine organic synthesis and a potential bactericidal compound . The chemical reactions of these compounds are influenced by their conformational dynamics and the orientation of substituents on the dioxane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-1,3-dioxane derivatives are closely related to their molecular structure and conformation. The polarity, polarizability, and conformation of bis-(halogenomethyl)-1,3-dioxanes have been established, with bromomethyl derivatives showing equilibrium between different conformations . The conformational analysis of 5-bromo-5-nitro-1,3-dioxane has also been performed, revealing the global minimum on the potential energy surface and the transition states for conformational transformations .

Scientific Research Applications

Conformational Analysis

Research has extensively focused on the conformational analysis of 5-(Bromomethyl)-1,3-dioxane and its derivatives. These studies have utilized methods like NMR spectroscopy and X-ray analysis to explore the structure and conformation of these molecules. For instance, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was investigated to determine its molecular conformation, which exists in a chair conformation with an equatorial phenyl group (Khazhiev et al., 2018). Similarly, the structure of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane was studied, revealing a chair conformation with equatorial orientation of the methoxyphenyl substituent (Khazhiev et al., 2018).

Potential Bactericidal Compound

5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a derivative of 5-(Bromomethyl)-1,3-dioxane, has been identified as a promising reagent for fine organic synthesis and a potential bactericidal compound. This compound, too, adopts a chair conformation with equatorial orientation of aromatic substituents (Khazhiev et al., 2021).

Analytical Chemistry Applications

5-(Bromomethyl)-1,3-dioxane and its variants have been used in analytical chemistry. For example, the analysis of 5-bromo-5-nitro-1,3-dioxane in cosmetics was explored, highlighting its importance in the cosmetic industry for its antimicrobial properties (Matissek, 1983).

Diels-Alder Adducts

The compound has also been used in the preparation of Diels-Alder adducts. 4,5-Dimethylene-1,2-dioxane, derived from 4,5-bis(bromomethyl)-1,2-dioxacylohexa-4-en, was used in Diels-Alder additions, demonstrating its application in organic synthesis (Atasoy & Karaböcek, 1992).

Salt Effects on Conformational Behavior

The effects of salts on the conformational behavior of 5-substituted 1,3-dioxanes, which include derivatives of 5-(Bromomethyl)-1,3-dioxane, were studied to increase the understanding of biomolecular properties in vivo. This research contributes to our understanding of molecular recognition and physiological events (Juaristi et al., 2003).

Synthesis and N-Alkylation

The compound 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, related to 5-(Bromomethyl)-1,3-dioxane, was synthesized and studied for its potential in N-alkylation, further showing its relevance in organic synthesis (Wakita et al., 1990).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or related compounds that could be synthesized.


Please note that the availability of this information can vary widely depending on the specific compound and how extensively it has been studied. For a less well-known compound like “5-(Bromomethyl)-1,3-dioxane”, some or all of this information may not be available. If you have a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

5-(bromomethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJCGBADHDOYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568696
Record name 5-(Bromomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1,3-dioxane

CAS RN

61728-99-2
Record name 5-(Bromomethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-1,3-dioxane
Reactant of Route 3
5-(Bromomethyl)-1,3-dioxane
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-1,3-dioxane
Reactant of Route 5
5-(Bromomethyl)-1,3-dioxane
Reactant of Route 6
5-(Bromomethyl)-1,3-dioxane

Citations

For This Compound
6
Citations
FF Blicke, EL Schumann - Journal of the American Chemical …, 1954 - ACS Publications
H a C—C—CH, B r In most cases the condensation was carried out by the use of the azeotropic distillation method de-scribed by Salmi6 but whenvery volatile carbonyl compounds, …
Number of citations: 8 pubs.acs.org
EL SCHUMANN - 1950 - search.proquest.com
(2) Curare, McIntyre, p. 193.(3) The History of Surgical Anesthesia, Keyes, pp. 89, ll, 8.(l) Berger and Bradley, Brit. J. Pharmacol., JL, 265 (l9l6). that some of these compound s produced …
Number of citations: 0 search.proquest.com
F MacCorquodale, JC Walton, L Hughes… - Journal of the Chemical …, 1991 - pubs.rsc.org
The conformations of some six-membered oxygen- and sulphur-containing heterocyclic rings have been investigated by EPR spectroscopy using the methylenyl group, CH2, directly …
Number of citations: 6 pubs.rsc.org
L Hughes, KU Ingold, JC Walton - Journal of the American …, 1988 - ACS Publications
The EPR spectra of axial cyclohexylmethyl radicals show temperature-dependentline-broadening effects involving the hydrogen atoms responsible for “long-range” couplings. Since the …
Number of citations: 16 pubs.acs.org
GR TOY - 1952 - search.proquest.com
Ant ihlstaminic drugs compounds which specifically antagonize the physiological action of histamine, are of relatively recent origin. These agents have been used successfully for the …
Number of citations: 0 search.proquest.com
FK Wolf, D Wilms, H Frey - Poly (lactide): From Hyperbranched Copolyesters to … - d-nb.info
This study aims at the synthesis of biocompatible multiarm star copolymers. The individual arms shall be composed of amphiphilic multi block segments of low individual and total …
Number of citations: 3 d-nb.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.